molecular formula C9H15NO4 B1471253 5-Azaspiro[3.4]octane oxalate CAS No. 1403766-69-7

5-Azaspiro[3.4]octane oxalate

Cat. No. B1471253
M. Wt: 201.22 g/mol
InChI Key: RUFZMAAVKZWUHW-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octane oxalate is a compound with the empirical formula C6H11NO · xC2H2O4 . It is used in the field of drug discovery chemistry . Spiro forms of lactones and oxazines find applications as leuco dyes, frequently displaying chromism - reversibly interchanging between their colorless and colored forms .


Synthesis Analysis

The synthesis of novel thia-azaspiro[3.4]octanes, which are related to 5-Azaspiro[3.4]octane oxalate, has been reported . These spirocycles and some related intermediates can serve as uncharted multifunctional modules for drug discovery chemistry .


Molecular Structure Analysis

The molecular weight of 5-Azaspiro[3.4]octane oxalate is 113.16 (free base basis) . The InChI key of the compound is JFOZNINEJYPQQK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Azaspiro[3.4]octane oxalate is a solid compound . It has a molecular weight of 312.41 . The compound decomposes in water .

Scientific Research Applications

  • Summary of the Application : “5-Azaspiro[3.4]octane oxalate” is a type of spiro compound. Spiro forms of lactones and oxazines, including “5-Azaspiro[3.4]octane oxalate”, find applications as leuco dyes . These compounds frequently display chromism, meaning they can reversibly interchange between their colorless and colored forms . Additionally, spiro compounds are used as photochromic materials .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is also harmful in contact with skin . Safety measures include wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

5-Azaspiro[3.4]octane oxalate and related spirocycles can serve as uncharted multifunctional modules for drug discovery chemistry . They find applications as leuco dyes, frequently displaying chromism . This suggests potential future directions in the development of photochromic materials and drug discovery.

properties

IUPAC Name

5-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.C2H2O4/c1-3-7(4-1)5-2-6-8-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFZMAAVKZWUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[3.4]octane oxalate

CAS RN

1523618-05-4
Record name 5-Azaspiro[3.4]octane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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